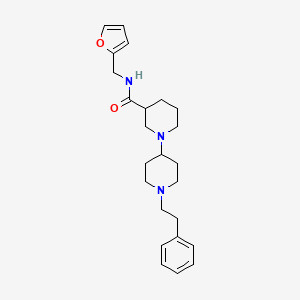
N-(2-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as FMe-3-CAM and is synthesized using a specific method that involves a series of chemical reactions. In
Mécanisme D'action
FMe-3-CAM binds to sigma-1 receptors and modulates their activity, leading to changes in cellular signaling pathways. This compound has been shown to increase the release of several neurotransmitters, including dopamine, acetylcholine, and glutamate. FMe-3-CAM also modulates the activity of ion channels, leading to changes in neuronal excitability.
Biochemical and Physiological Effects:
FMe-3-CAM has been shown to have several biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, leading to changes in synaptic transmission. FMe-3-CAM also modulates the activity of ion channels, leading to changes in neuronal excitability. Additionally, FMe-3-CAM has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
FMe-3-CAM has several advantages for lab experiments. It is a highly selective tool compound that can be used to study the role of sigma-1 receptors in various physiological and behavioral processes. FMe-3-CAM is also stable and can be easily synthesized in large quantities. However, FMe-3-CAM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, FMe-3-CAM has a short half-life, which can limit its use in long-term studies.
Orientations Futures
There are several future directions for the study of FMe-3-CAM. One potential direction is to investigate its role in the regulation of neuroinflammation. FMe-3-CAM has been shown to have anti-inflammatory effects, and further research could explore its potential as a therapeutic agent for neuroinflammatory diseases. Another potential direction is to investigate its role in the modulation of synaptic plasticity. FMe-3-CAM has been shown to increase the release of neurotransmitters, and further research could explore its potential as a tool compound for the study of synaptic plasticity. Finally, FMe-3-CAM could be used in the development of novel therapeutic agents for neurological and psychiatric disorders. Its high affinity for sigma-1 receptors makes it a promising candidate for drug development.
In conclusion, FMe-3-CAM is a highly selective tool compound that has potential applications in medical research. Its synthesis method is complex, but it has several advantages for lab experiments. FMe-3-CAM has been shown to have several biochemical and physiological effects and has potential as a therapeutic agent for neurological and psychiatric disorders. Future research could explore its role in the regulation of neuroinflammation, synaptic plasticity, and drug development.
Méthodes De Synthèse
FMe-3-CAM is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 2-furylacetaldehyde with 1-phenylethylpiperidine to form the intermediate compound, which is then reacted with phosgene and ammonia to form FMe-3-CAM. This method is complex and requires careful handling of the reagents to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
FMe-3-CAM has potential applications in medical research, specifically in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are involved in the regulation of various physiological and behavioral processes. FMe-3-CAM has been used as a tool compound to study the role of sigma-1 receptors in the modulation of ion channels, neurotransmitter release, and neuroprotection.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c28-24(25-18-23-9-5-17-29-23)21-8-4-13-27(19-21)22-11-15-26(16-12-22)14-10-20-6-2-1-3-7-20/h1-3,5-7,9,17,21-22H,4,8,10-16,18-19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZKZXDYKDIVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

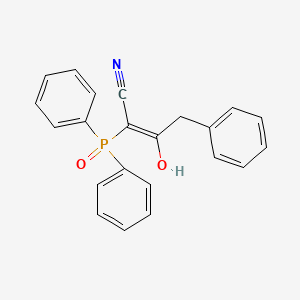
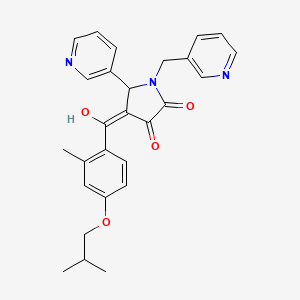
![7-(3,4-difluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5302303.png)
![N-(4-chlorobenzyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302310.png)

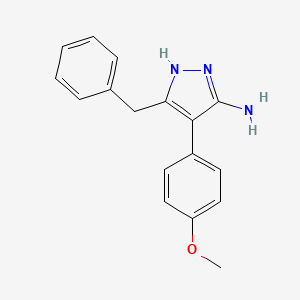
![ethyl 2-(5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5302343.png)
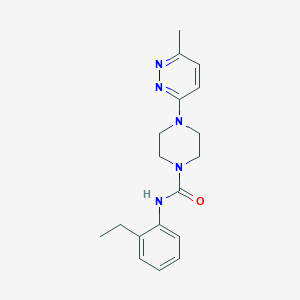
![5-[(cyclopentylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5302359.png)
![4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B5302366.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-3-piperidinol](/img/structure/B5302377.png)
![[1,1-dimethyl-2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B5302379.png)
![ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5302387.png)
![3-[3-(4-amino-1-piperidinyl)-3-oxopropyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5302395.png)